

Biological Activity of Odorine from Aglaia odorata: A Technical Guide

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Compound of Interest

Compound Name: Odorine

Cat. No.: B200817

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Odorine is a natural product isolated from the leaves and other parts of *Aglaia odorata*, a plant belonging to the Meliaceae family.^[1] It is classified as an aminopyrrolidine-diamide, a class of compounds that has garnered scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of the known biological activities of **odorine**, with a focus on its anticancer, anti-inflammatory, and insecticidal properties. The information presented herein is intended to serve as a resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

1.1 Chemical Profile

- IUPAC Name: (2S)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide
- Molecular Formula: C₁₈H₂₄N₂O₂
- Molecular Weight: 300.4 g/mol

Anticancer Activity

Odorine has demonstrated significant cancer chemopreventive potential, particularly in the context of skin cancer.^[1] Studies have shown that it can inhibit both the initiation and promotion stages of carcinogenesis.^[1]

2.1 Two-Stage Skin Carcinogenesis Model

The primary evidence for **odorine**'s anticancer activity comes from the two-stage mouse skin carcinogenesis model. This model involves the application of a tumor initiator, such as 7,12-dimethylbenz[a]anthracene (DMBA), followed by repeated applications of a tumor promoter, like 12-O-tetradecanoylphorbol-13-acetate (TPA).[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

While the available literature confirms the inhibitory effect of **odorine** in this model, specific quantitative data on tumor inhibition percentages at defined doses of pure **odorine** are not extensively reported. The studies highlight a "remarkable inhibitory effect" but do not provide the detailed dose-response data necessary for a complete quantitative assessment.

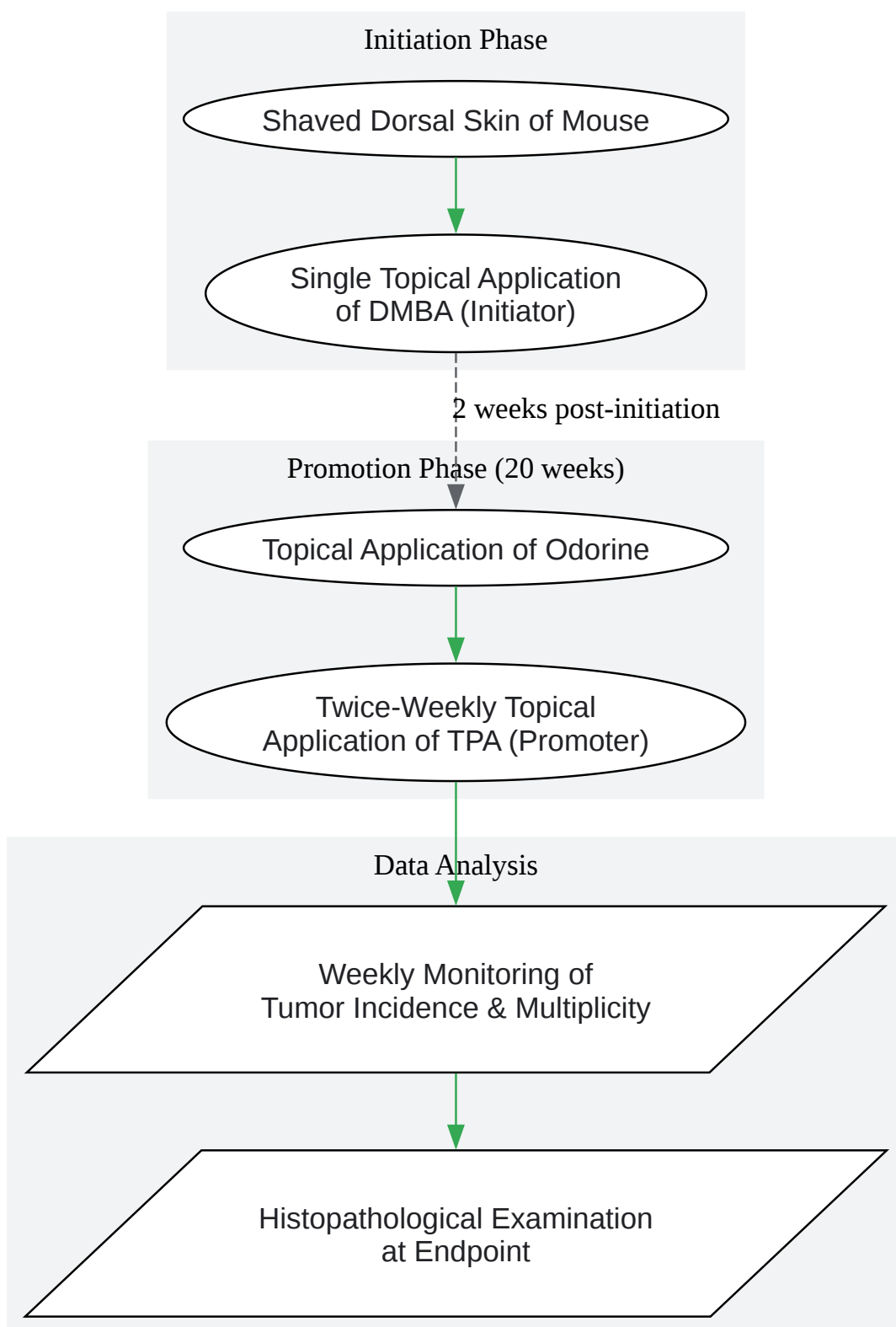
Table 1: Summary of Anticancer Activity Data for Compounds from Aglaia Species

| Compound/ Extract | Cancer Model | Cell Line/Animal Model | Activity | Quantitative Data (IC ₅₀ /Inhibiti on) | Reference |
|----------------------|--|---|---------------------|--|---------------------|
| Odorine | Skin Carcinogenes is | Mouse (in vivo) | Chemopreve ntive | Data not specified in reviewed literature | [1] |
| Rocaglaol | Lung & Liver Cancer | AGZY 83-a & SMMC-7721 (in vitro) | Cytotoxic | IC ₅₀ : 0.03 µM (AGZY 83-a), 3.62 µM (SMMC- 7721) | |
| Rocaglamide | Leukemia, Liver, Lung, Breast, Colon Cancer | HL-60, SMMC-7721, A-549, MCF- 7, SW480 (in vitro) | Cytotoxic | IC ₅₀ : 0.007- 0.095 µM | [6] |

2.2 Experimental Protocol: Two-Stage Mouse Skin Carcinogenesis Assay

This protocol is a generalized procedure based on established methods for inducing skin carcinogenesis in mice to test the efficacy of chemopreventive agents like **odorine**.

- Animal Model: Female ICR mice, 6-7 weeks of age.
- Initiation: A single topical application of 60 μg of DMBA dissolved in 0.2 ml of acetone to the shaved dorsal skin of the mice.
- Promotion: Two weeks after initiation, twice-weekly topical applications of 4 μg of TPA in 0.2 ml of acetone are administered for up to 20 weeks.
- Test Compound Administration: **Odorine** would be administered topically to the same area before each TPA application. The exact concentration of **odorine** used in the original studies is not specified in the available literature.
- Data Collection: The incidence of papillomas (percentage of mice with tumors), the multiplicity of papillomas (average number of tumors per mouse), and the size of the tumors are recorded weekly.
- Endpoint: The experiment is typically terminated at 20-22 weeks, at which point skin samples are collected for histological analysis.



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Experimental workflow for the two-stage skin carcinogenesis assay.

Anti-inflammatory Activity

Odorine has been shown to possess anti-inflammatory properties by suppressing the production of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF- α).[\[1\]](#)

3.1 Inhibition of LPS-Induced TNF- α Production

In a study utilizing rat immortalized microglial (HAPI) cells, **odorine** was found to suppress the expression of TNF- α mRNA induced by lipopolysaccharide (LPS).[\[1\]](#) While this demonstrates a clear anti-inflammatory effect, the specific IC₅₀ value for **odorine** in this assay is not provided in the referenced literature.

Table 2: Summary of Anti-inflammatory Activity Data for Compounds from *Aglaia odorata*

| Compound | Assay | Cell Line | Activity | Quantitative Data (IC ₅₀) | Reference |
|---------------------------------|---|-----------------------------|-------------------------------------|---|---------------------|
| Odorine | LPS-induced TNF- α mRNA expression | HAPI (rat microglial) cells | Suppression of TNF- α | Data not specified in reviewed literature | [1] |
| Hesperetin-7,3'-O-dimethylether | LPS-induced TNF- α mRNA expression | HAPI (rat microglial) cells | Potent suppression of TNF- α | Data not specified in reviewed literature | [1] |

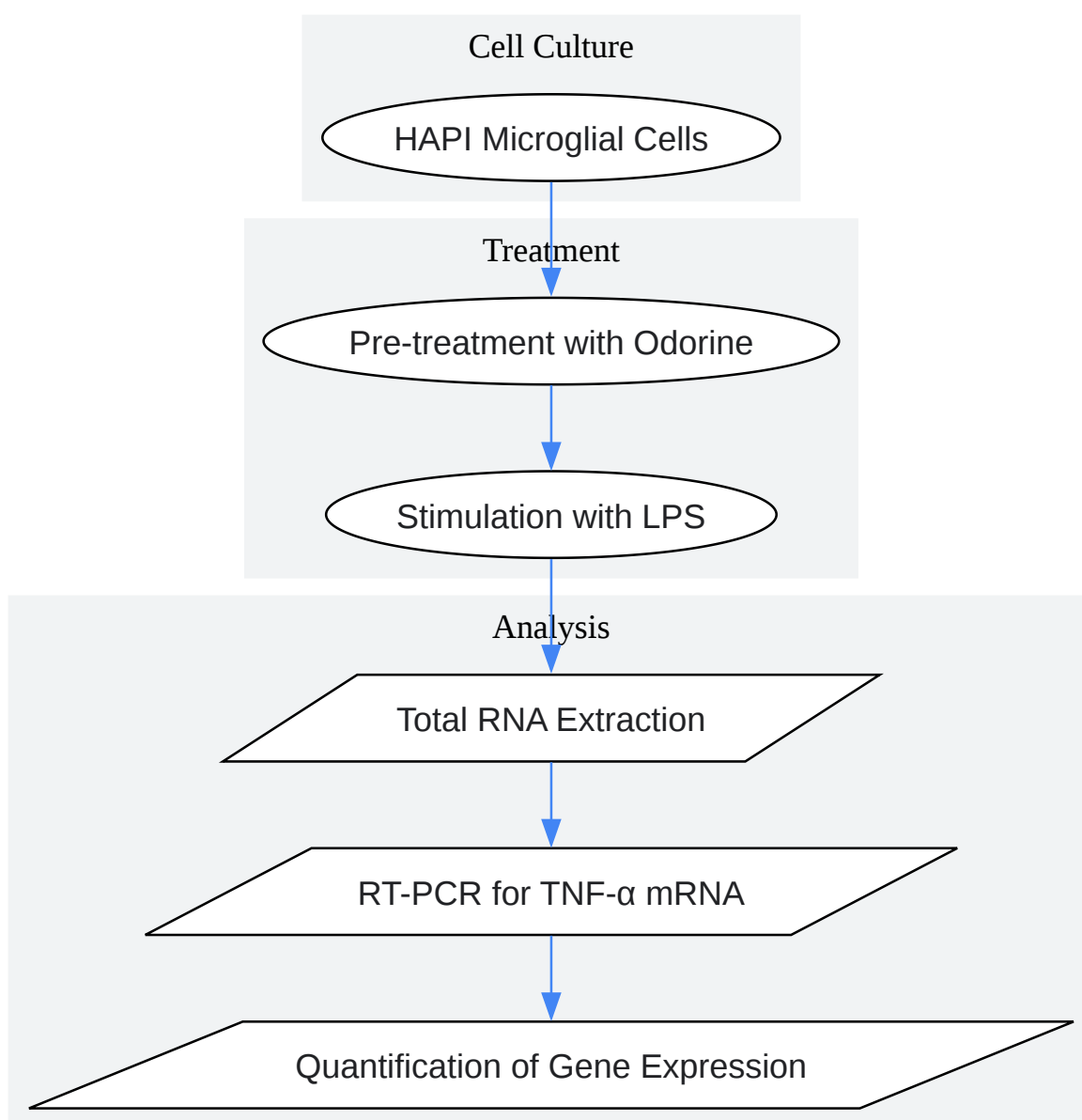
3.2 Experimental Protocol: LPS-Induced TNF- α Expression Assay

The following is a generalized protocol for assessing the anti-inflammatory activity of compounds like **odorine** in microglial cells.

- **Cell Culture:** Rat immortalized microglial HAPI cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal calf serum and antibiotics at 37°C in a 5% CO₂ incubator.
- **Treatment:** Cells are pre-treated with various concentrations of **odorine** for a specified period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 μ g/mL) for a further duration

(e.g., 6 hours).

- RNA Isolation and RT-PCR: Total RNA is extracted from the cells, and reverse transcription-polymerase chain reaction (RT-PCR) is performed to quantify the mRNA expression levels of TNF- α . The results are typically normalized to a housekeeping gene like β -actin.
- Data Analysis: The percentage of inhibition of TNF- α expression by **odorine** at different concentrations is calculated to determine the IC₅₀ value.

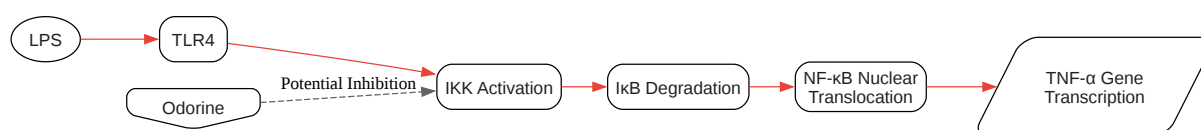


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*Workflow for assessing the anti-inflammatory effect of **odorine**.*

3.3 Potential Signaling Pathway Involvement

While the precise signaling pathways modulated by **odorine** are not yet fully elucidated, the suppression of TNF- α production suggests a potential interaction with the Nuclear Factor-kappa B (NF- κ B) signaling pathway. The NF- κ B pathway is a critical regulator of inflammatory responses, and its inhibition is a common mechanism for anti-inflammatory compounds. Further research is required to confirm the direct effect of **odorine** on this pathway.



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*Hypothesized inhibition of the NF- κ B pathway by **odorine**.*

Insecticidal Activity

Extracts from *Aglaia odorata* have been reported to possess insecticidal properties, with rocaglamide derivatives being identified as potent active constituents.[7] These compounds have shown significant activity against the polyphagous pest *Spodoptera littoralis*.

Although **odorine** is isolated from the same plant, specific quantitative data, such as LC₅₀ values, for the insecticidal activity of purified **odorine** are not well-documented in the available scientific literature. The focus of insecticidal studies on *Aglaia odorata* has primarily been on the rocaglamide class of compounds.

Table 3: Summary of Insecticidal Activity Data for Compounds from *Aglaia odorata*

| Compound | Target Insect | Activity | Quantitative Data (LC ₅₀) | Reference |
|-------------------------|-----------------------|---------------|---|-----------|
| Odorine | Spodoptera littoralis | Not specified | Data not available in reviewed literature | |
| Rocaglamide Derivatives | Spodoptera littoralis | Insecticidal | 1.5 - 53.4 ppm | [7] |

Conclusion

Odorine, an aminopyrrolidine-diamide from *Aglaia odorata*, exhibits promising biological activities, most notably in the areas of cancer chemoprevention and anti-inflammation. Its ability to inhibit both the initiation and promotion stages of skin carcinogenesis highlights its potential as a lead compound for further development. Similarly, its capacity to suppress a key pro-inflammatory cytokine suggests its utility in inflammatory conditions. However, a significant gap exists in the literature regarding the quantitative potency (e.g., IC₅₀ and LC₅₀ values) of purified **odorine** for its various biological effects. Furthermore, the precise molecular mechanisms and signaling pathways through which **odorine** exerts its effects remain to be fully elucidated. Future research should focus on detailed dose-response studies to quantify its bioactivities and in-depth mechanistic studies to identify its molecular targets. Such investigations are crucial for realizing the full therapeutic potential of this interesting natural product.

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